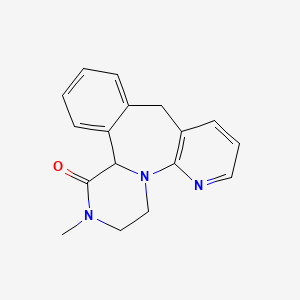
3-メチルヒップル酸-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl Hippuric Acid-d7: is a deuterium-labeled analog of 3-Methyl Hippuric Acid. It is a substituted labeled hippurate analog used as a substrate and inhibitor of peptidylglycine α-hydroxylating monooxygenase. This compound is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
科学的研究の応用
Chemistry: 3-Methyl Hippuric Acid-d7 is used as a reference standard in analytical chemistry. Its stable isotope labeling makes it ideal for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, the compound is employed as a biomarker for the study of metabolic pathways and enzyme activities. It helps in tracing the metabolic fate of 3-Methyl Hippuric Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism.
Industry: In the industrial sector, 3-Methyl Hippuric Acid-d7 is used in quality control and assurance processes. It ensures the accuracy and reliability of analytical measurements in various industrial applications .
作用機序
Target of Action
The primary target of 3-Methyl Hippuric Acid-d7 is peptidylglycine α-hydroxylating monooxygenase (PHM) . PHM is an enzyme that plays a crucial role in the biosynthesis of amidated peptides, which are involved in various physiological processes.
Mode of Action
3-Methyl Hippuric Acid-d7 acts as a substrate and inhibitor of PHM . As a substrate, it is processed by the enzyme, while as an inhibitor, it prevents the enzyme from catalyzing its typical reactions. This dual role can lead to changes in the activity of PHM and the levels of its products.
Biochemical Pathways
Given its interaction with phm, it is likely to influence thebiosynthesis of amidated peptides . These peptides have diverse roles in the body, including hormone and neurotransmitter functions, so changes in their production could have wide-ranging effects.
Pharmacokinetics
It is known that the incorporation of deuterium (the ‘d7’ in its name) into drug molecules can affect theirpharmacokinetic and metabolic profiles . Deuterium is a stable isotope of hydrogen, and its greater mass can slow down metabolic processes, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 3-Methyl Hippuric Acid-d7’s action are likely to be complex, given its role as both a substrate and inhibitor of PHM . By influencing the activity of this enzyme, it could alter the production of amidated peptides, leading to changes in various physiological processes.
将来の方向性
生化学分析
Biochemical Properties
3-Methyl Hippuric Acid-d7 interacts with enzymes such as peptidylglycine α-hydroxylating monooxygenase (PHM) . It acts as both a substrate and an inhibitor for this enzyme . The nature of these interactions involves the compound binding to the enzyme, which can either facilitate or inhibit the enzyme’s activity .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like PHM . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Methyl Hippuric Acid-d7 involves its interaction with enzymes such as PHM . As a substrate, it is acted upon by the enzyme, while as an inhibitor, it prevents the enzyme from carrying out its function . This can lead to changes in gene expression and other biochemical processes.
Metabolic Pathways
3-Methyl Hippuric Acid-d7 is involved in metabolic pathways related to the enzyme PHM . It can interact with this enzyme as both a substrate and an inhibitor
Transport and Distribution
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization or accumulation.
Subcellular Localization
It is known that the compound can interact with enzymes like PHM , which could potentially influence its localization to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl Hippuric Acid-d7 typically involves the deuteration of 3-Methyl Hippuric Acid. The process includes the introduction of deuterium atoms into the molecular structure of 3-Methyl Hippuric Acid. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of 3-Methyl Hippuric Acid-d7 involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the high purity and yield of the deuterium-labeled compound. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .
化学反応の分析
Types of Reactions: 3-Methyl Hippuric Acid-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
- 2-Methyl Hippuric Acid-d7
- 4-Methyl Hippuric Acid-d7
- Hippuric Acid-d5
- 3-Chloro Hippuric Acid
Comparison: 3-Methyl Hippuric Acid-d7 is unique due to its specific deuterium labeling at the 3-methyl position. This distinguishes it from other similar compounds like 2-Methyl Hippuric Acid-d7 and 4-Methyl Hippuric Acid-d7, which have deuterium labeling at different positions. The unique labeling pattern of 3-Methyl Hippuric Acid-d7 makes it particularly useful for specific analytical and pharmacokinetic studies, providing distinct advantages in terms of accuracy and reliability .
特性
IUPAC Name |
2-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKNMHEIJUKEX-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)[2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)
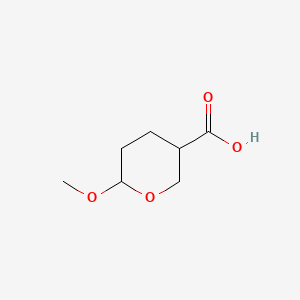
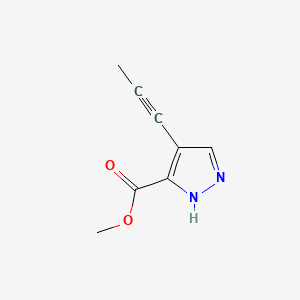
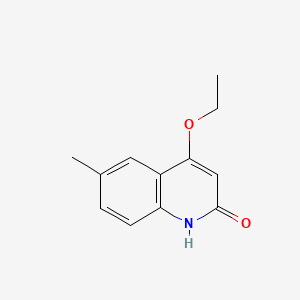
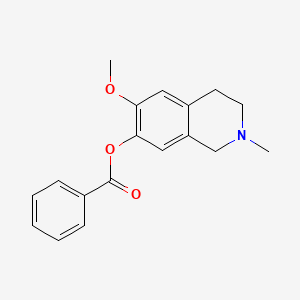
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

